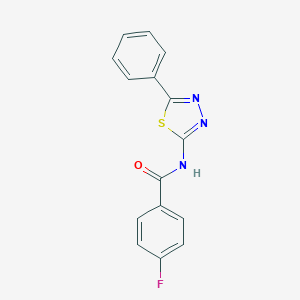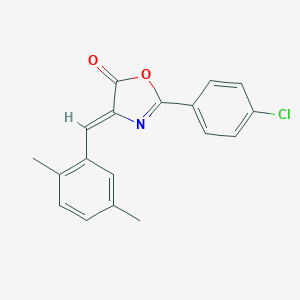![molecular formula C18H13ClN4O3 B402584 N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide CAS No. 391220-78-3](/img/structure/B402584.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a nitrophenyl group, and an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide typically involves the condensation of 2-chloro-3-quinolinecarbaldehyde with 4-nitrophenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The process can be summarized as follows:
- Dissolve 2-chloro-3-quinolinecarbaldehyde and 4-nitrophenylacetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication process, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, it can interact with enzymes and proteins, disrupting their normal function and leading to cell death in pathogenic organisms or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-methoxyphenyl}acetohydrazide
- N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-ethylphenyl}acetohydrazide
- N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-isopropylphenyl}acetohydrazide
Uniqueness
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide is unique due to the presence of both a nitrophenyl group and a quinoline ring, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the quinoline ring provides a versatile scaffold for further chemical modifications .
Propiedades
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c19-18-14(10-13-3-1-2-4-16(13)21-18)11-20-22-17(24)9-12-5-7-15(8-6-12)23(25)26/h1-8,10-11H,9H2,(H,22,24)/b20-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGNXLGQOYXIDX-RGVLZGJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B402502.png)

![4,5-bis[4-(methyloxy)phenyl]-2-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B402505.png)

![4-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B402508.png)

![Diethyl 5-[[(3-bromo-4-hydroxy-5-methoxyphenyl)-hydroxymethyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B402510.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B402511.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1-naphthamide](/img/structure/B402514.png)





